molecular formula C17H27IO4 B14796450 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane

15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane

Cat. No.: B14796450
M. Wt: 422.3 g/mol
InChI Key: DZZADVUTGKGCLH-UHFFFAOYSA-N
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Description

15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is an organic compound with the molecular formula C₁₇H₂₇IO₄ It is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a tetraoxapentadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane typically involves the iodination of a precursor compound. One common method is the reaction of 1-phenyl-2,5,8,11-tetraoxapentadecane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.

    Oxidation Reactions: The phenyl group can be oxidized to form phenolic or quinone derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the phenyl group can undergo various transformations. The tetraoxapentadecane chain provides flexibility and solubility, enhancing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane
  • 15-Chloro-1-phenyl-2,5,8,11-tetraoxapentadecane
  • 15-Fluoro-1-phenyl-2,5,8,11-tetraoxapentadecane

Uniqueness

15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and oxidative addition reactions, providing opportunities for diverse chemical transformations .

Properties

Molecular Formula

C17H27IO4

Molecular Weight

422.3 g/mol

IUPAC Name

2-[2-[2-(4-iodobutoxy)ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C17H27IO4/c18-8-4-5-9-19-10-11-20-12-13-21-14-15-22-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2

InChI Key

DZZADVUTGKGCLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCCCI

Origin of Product

United States

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